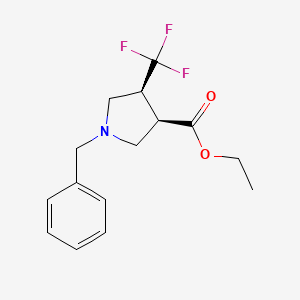

cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate

Description

cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a benzyl group at the 1-position, a trifluoromethyl (CF₃) substituent at the 4-position, and an ethyl ester at the 3-position. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity, which are critical for drug-like properties .

Properties

Molecular Formula |

C15H18F3NO2 |

|---|---|

Molecular Weight |

301.30 g/mol |

IUPAC Name |

ethyl (3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3/t12-,13+/m0/s1 |

InChI Key |

SJIVVBIUXVKZDK-QWHCGFSZSA-N |

Isomeric SMILES |

CCOC(=O)[C@H]1CN(C[C@H]1C(F)(F)F)CC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and materials due to its stability and reactivity

Mechanism of Action

The mechanism of action of cis-Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Ethyl 4-((2-Cyano-6-(Trifluoromethyl)Pyridine-3-Yl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate

- Structure: This compound (MW: 328.2) shares the ethyl ester and trifluoromethyl motifs but incorporates a pyridine ring and a cyano group instead of a benzyl-substituted pyrrolidine .

- Synthesis : Prepared via a multi-step procedure with a 21% yield, though detailed characterization data (e.g., NMR) are unavailable .

- The cyano group may enhance polarity compared to the benzyl group, affecting solubility and target binding.

(±)-trans-Methyl 1-Benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-Yl)-2-Fluoropyridin-3-Yl)Pyrrolidine-3-Carboxylate

- Structure : A trans-configured pyrrolidine derivative (MW: 527.75) with a fluoropyridine and a bulky tert-butyldimethylsilyl (TBDMS) group .

- Applications : Marketed as a high-cost research chemical (e.g., $400/1 g), suggesting specialized use in medicinal chemistry or catalysis .

- The TBDMS group enhances steric bulk and may improve metabolic stability but complicates synthetic accessibility.

4-((3,4-Difluorophenyl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylic Acid

- Structure : A pyrrole-based analog (MW: 249.9) with a difluorophenyl group and a carboxylic acid substituent .

- Properties : Demonstrates high HPLC purity (98.6%) and LCMS consistency (97.02%), indicating robust synthetic reproducibility .

- Key Differences :

- The carboxylic acid group increases hydrophilicity, contrasting with the ester in the target compound.

- Fluorine atoms on the phenyl ring may enhance electronegativity and influence bioavailability.

Comparative Data Table

Research Findings and Implications

- Stereochemistry : The cis configuration in the target compound may favor specific binding conformations in biological targets compared to trans analogs, though experimental validation is needed .

- Trifluoromethyl Group : Present in both the target compound and the pyridine analog, this group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.